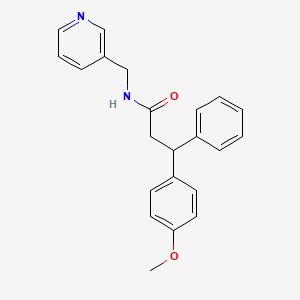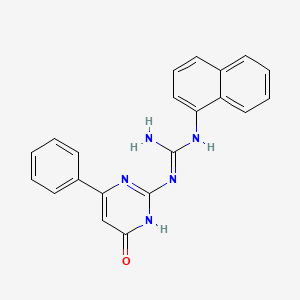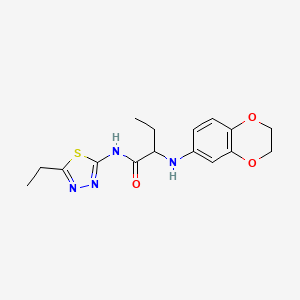
3-(4-methoxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide, also known as MPP, is a chemical compound that has gained significant attention in the scientific research community. It is a synthetic compound that belongs to the class of amides and has been found to have potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of 3-(4-methoxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide is not fully understood, but it is believed to act as a modulator of the mu-opioid receptor. This compound has been found to bind to the mu-opioid receptor with high affinity, leading to the activation of downstream signaling pathways. This activation results in the inhibition of pain signaling and the release of endogenous opioids, which further reduces pain sensitivity.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models, and it has been found to inhibit the growth of cancer cells in vitro. Additionally, this compound has been found to have anti-inflammatory properties, which may contribute to its analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(4-methoxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide in lab experiments is its well-established synthesis method, which allows for easy replication. Additionally, this compound has been extensively studied, and its mechanism of action is well-understood. However, one limitation of using this compound in lab experiments is that it has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood.
Orientations Futures
There are several future directions for research on 3-(4-methoxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide. One potential direction is to further investigate its potential as an analgesic and its mechanism of action. Additionally, this compound could be explored as a potential lead compound for the development of new drugs for the treatment of pain and cancer. Further studies could also investigate the safety and efficacy of this compound in humans. Overall, this compound has significant potential for further research and development in various fields of science.
Méthodes De Synthèse
The synthesis of 3-(4-methoxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide involves the reaction of 4-methoxybenzoyl chloride, benzaldehyde, and 3-pyridinemethanamine in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain this compound in its pure form. The synthesis method of this compound has been well-established and can be easily replicated in a laboratory setting.
Applications De Recherche Scientifique
3-(4-methoxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide has been extensively studied for its potential applications in various fields of research, including neuroscience, cancer research, and drug development. In neuroscience research, this compound has been found to act as a potent analgesic, and it has been shown to reduce pain sensitivity in animal models. In cancer research, this compound has been investigated for its potential to inhibit the growth of cancer cells. In drug development, this compound has been explored as a potential lead compound for the development of new drugs.
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-26-20-11-9-19(10-12-20)21(18-7-3-2-4-8-18)14-22(25)24-16-17-6-5-13-23-15-17/h2-13,15,21H,14,16H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSDBVUDKVRFHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)NCC2=CN=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(8-quinolinyloxy)methyl]-N-(tetrahydro-2H-pyran-2-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5985170.png)
![1-[2-({methyl[3-(1H-pyrazol-1-yl)benzyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B5985173.png)
![4-({2-[(4-methylbenzoyl)amino]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}sulfonyl)benzoic acid](/img/structure/B5985175.png)
![2-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5985187.png)
![8-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)quinoline](/img/structure/B5985199.png)

![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-2-morpholin-4-ylethanamine dihydrochloride](/img/structure/B5985216.png)
![(2,4-dimethoxyphenyl)(1-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-3-piperidinyl)methanone](/img/structure/B5985228.png)
![N-(4-fluorobenzyl)-N-methyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5985233.png)
![3-benzoyl-2-phenylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B5985258.png)

![1-{7,7-dimethyl-5-[(3-pyridinylmethyl)amino]-5,6,7,8-tetrahydro-2-quinazolinyl}-4-piperidinol](/img/structure/B5985272.png)
![N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5985280.png)
![4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]-N-(1-phenylethyl)benzenesulfonamide](/img/structure/B5985284.png)
